Cas no 84010-66-2 (Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, (1R)-)

(1R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline is a chiral tetrahydroisoquinoline derivative with a methyl substituent at the 1-position in the (R)-configuration. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive alkaloids and CNS-active compounds. Its stereospecificity enhances its utility in asymmetric synthesis, enabling precise control over molecular architecture. The tetrahydroisoquinoline scaffold is known for its role in medicinal chemistry, often contributing to ligand-receptor interactions. This product is typically characterized by high purity and stability, making it suitable for rigorous synthetic applications. Proper handling under inert conditions is recommended to preserve its integrity.
Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, (1R)- structure
84010-66-2 structure
Product Name:Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, (1R)-
CAS No:84010-66-2
MF:C10H13N
MW:147.216922521591
MDL:MFCD18970245
CID:1818780
PubChem ID:11084033
Update Time:2025-06-15

Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, (1R)- Chemical and Physical Properties

Names and Identifiers

    • Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, (1R)-
    • (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline
    • SCHEMBL1011611
    • 1-(R)-Methyl-1,2,3,4-tetrahydro-isoquinoline
    • (R)-(+)-1-methyl-1,2,3,4-tetrahydroisoquinoline
    • Q27467776
    • AKOS006348094
    • (1R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline
    • (R)-1-Methyl-1,2,3,4-tetrahydro-isoquinoline
    • r-1-methyl-tetrahydroisoquinoline
    • QPILYVQSKNWRDD-MRVPVSSYSA-N
    • CS-0456039
    • 1beta-Methyl-1,2,3,4-tetrahydroisoquinoline
    • 84010-66-2
    • MDL: MFCD18970245
    • Inchi: 1S/C10H13N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5,8,11H,6-7H2,1H3/t8-/m1/s1
    • InChI Key: QPILYVQSKNWRDD-MRVPVSSYSA-N
    • SMILES: N1CCC2C=CC=CC=2[C@H]1C

Computed Properties

  • Exact Mass: 147.104799419g/mol
  • Monoisotopic Mass: 147.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 12Ų

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Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, (1R)- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 2-Chloropyridine ,  Trifluoromethanesulfonic anhydride ,  Phosphorus pentoxide ,  Phosphorus oxychloride
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
2.1 Reagents: Hydrogen Catalysts: 1801932-95-5 Solvents: Isopropanol ;  24 h, 100 bar, 55 - 60 °C
Reference
P-Trifluoromethyl ligands derived from Josiphos in the Ir-catalysed hydrogenation of 3,4-dihydroisoquinoline hydrochlorides
Schwenk, R.; et al, Dalton Transactions, 2015, 44(45), 19566-19575

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 1801932-95-5 Solvents: Isopropanol ;  24 h, 100 bar, 55 - 60 °C
Reference
P-Trifluoromethyl ligands derived from Josiphos in the Ir-catalysed hydrogenation of 3,4-dihydroisoquinoline hydrochlorides
Schwenk, R.; et al, Dalton Transactions, 2015, 44(45), 19566-19575

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C
2.1 Reagents: 2-Chloropyridine ,  Trifluoromethanesulfonic anhydride ,  Phosphorus pentoxide ,  Phosphorus oxychloride
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
3.1 Reagents: Hydrogen Catalysts: 1801932-95-5 Solvents: Isopropanol ;  24 h, 100 bar, 55 - 60 °C
Reference
P-Trifluoromethyl ligands derived from Josiphos in the Ir-catalysed hydrogenation of 3,4-dihydroisoquinoline hydrochlorides
Schwenk, R.; et al, Dalton Transactions, 2015, 44(45), 19566-19575

Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, (1R)- Raw materials

Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, (1R)- Preparation Products

Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, (1R)- Suppliers

Amadis Chemical Company Limited
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(CAS:84010-66-2)Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, (1R)-
Order Number:A933093
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:09
Price ($):443.0
Email:sales@amadischem.com

Additional information on Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, (1R)-

Recent Advances in the Study of Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, (1R)- (CAS: 84010-66-2)

The compound Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, (1R)- (CAS: 84010-66-2) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This chiral isoquinoline derivative is structurally related to several bioactive alkaloids, making it a valuable scaffold for the synthesis of novel therapeutic agents. Recent studies have explored its pharmacological properties, synthetic routes, and potential mechanisms of action, shedding light on its versatility in biomedical research.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a precursor for the synthesis of dopamine receptor ligands. The researchers demonstrated that (1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline could be efficiently functionalized to yield selective D2/D3 receptor agonists with potential applications in Parkinson's disease treatment. The study highlighted the importance of the (1R) configuration for receptor binding affinity, with molecular docking simulations revealing key interactions with dopamine receptor subtypes.

In the field of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 84010-66-2 exhibited promising activity against drug-resistant bacterial strains. The lead compound in this series showed a minimum inhibitory concentration (MIC) of 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), with low cytotoxicity in mammalian cell lines. The researchers attributed this activity to the compound's ability to disrupt bacterial membrane integrity, as evidenced by electron microscopy studies.

Recent advances in synthetic methodology have also improved access to this chiral building block. A 2024 paper in Organic Letters described an asymmetric hydrogenation protocol using a novel iridium catalyst that achieved 99% ee for the production of (1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline from the corresponding imine precursor. This development addresses previous challenges in obtaining enantiomerically pure material for pharmaceutical applications.

Pharmacokinetic studies published in Xenobiotica (2023) have provided new insights into the metabolic fate of 84010-66-2 derivatives. Using LC-MS/MS analysis, researchers identified N-demethylation and aromatic hydroxylation as major metabolic pathways in human liver microsomes. These findings are crucial for the design of analogs with improved metabolic stability and oral bioavailability.

Looking forward, the unique structural features of Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, (1R)- continue to inspire novel applications in drug discovery. Current research directions include its potential as a scaffold for neuroprotective agents, its role in allosteric modulation of G-protein coupled receptors, and its application in the development of positron emission tomography (PET) tracers for neurological imaging.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:84010-66-2)Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, (1R)-
A933093
Purity:99%
Quantity:250mg
Price ($):443.0
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